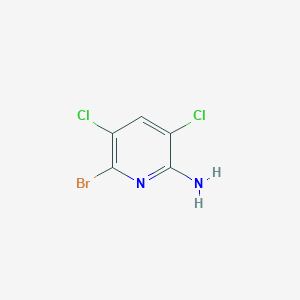

6-Bromo-3,5-dichloropyridin-2-amine

Beschreibung

BenchChem offers high-quality 6-Bromo-3,5-dichloropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3,5-dichloropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-3,5-dichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2N2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNATVJFXVDHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00547768 | |

| Record name | 6-Bromo-3,5-dichloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105751-20-0 | |

| Record name | 6-Bromo-3,5-dichloro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105751-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3,5-dichloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide & Safety Profile: 2-Amino-6-bromo-3,5-dichloropyridine

Executive Summary

This guide serves as a dual-purpose document: a rigorous Safety Data Sheet (SDS) supplement and a technical application whitepaper. 2-Amino-6-bromo-3,5-dichloropyridine (IUPAC: 6-Bromo-3,5-dichloropyridin-2-amine) is a highly functionalized heterocyclic building block.[1] Its value in drug discovery lies in its orthogonal reactivity : the bromine atom at the C6 position is significantly more labile toward oxidative addition (e.g., Pd-catalyzed cross-coupling) than the chlorine atoms at C3 and C5. This allows for precise, regioselective functionalization—a critical attribute for synthesizing kinase inhibitors and complex pharmaceutical intermediates.

However, this reactivity profile necessitates strict handling protocols. As a halogenated aminopyridine, it presents risks of skin sensitization, respiratory irritation, and potential acute toxicity upon ingestion.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This section establishes the definitive identity of the compound to prevent cataloging errors, which are common with halogenated pyridine isomers.

| Property | Specification |

| Chemical Name | 2-Amino-6-bromo-3,5-dichloropyridine |

| IUPAC Name | 6-Bromo-3,5-dichloropyridin-2-amine |

| CAS Number | 105751-20-0 |

| Molecular Formula | C₅H₃BrCl₂N₂ |

| Molecular Weight | 241.90 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Melting Point | 155–160 °C (Predicted/Analogous range; verify per batch) |

| SMILES | Nc1c(Cl)c(Cl)cc(Br)n1 |

| InChI Key | ISNATVJFXVDHOT-UHFFFAOYSA-N |

Part 2: Hazard Identification & Toxicology (GHS)

Signal Word: WARNING

GHS Classification

Based on structural analogs (2-amino-6-bromopyridine) and functional group analysis, the following classifications apply:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[2]

Toxicological Causality[1]

-

Irritation Mechanism: The basic amino group (

due to halogen withdrawal) combined with the lipophilic halogenated ring allows the compound to penetrate the stratum corneum, reacting with mucosal membranes to cause irritation. -

Systemic Risk: Halogenated pyridines can act as metabolic disruptors if absorbed.[1] The presence of the amine group suggests potential for skin sensitization (allergic contact dermatitis) upon repeated exposure.

Part 3: Safe Handling & Storage Strategy

Engineering Controls

Do not rely solely on PPE.[1] The primary control must be containment.

-

Solids Handling: Weighing must be performed inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with a face velocity >0.5 m/s.[1]

-

Static Control: Halogenated organic solids can be electrostatic.[1] Use anti-static weighing boats and ground all metal spatulas to prevent dust dispersion.

Personal Protective Equipment (PPE) Matrix

-

Hand Protection: Nitrile Rubber (0.11 mm minimum) is sufficient for incidental contact (solids).

-

Causality: For solution-phase handling (e.g., dissolved in DCM or DMF), double-gloving or Silver Shield® (Laminate) gloves are required.[1] Chlorinated solvents (DCM) permeate standard nitrile in <5 minutes, carrying the toxic solute with them.

-

-

Respiratory: If handling outside a hood (not recommended), use a P3 (EN 143) or N100 (NIOSH) particulate respirator.

Storage Protocol[1]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

-

Reasoning: The amino group is susceptible to oxidation over time, leading to darkening (browning) of the solid. The C-Br bond is light-sensitive; store in amber vials.[1]

-

Part 4: Emergency Response & Waste Management[1]

Exposure Response Workflow

This decision tree guides immediate action in the event of exposure.

Caption: Emergency response decision matrix for halogenated aminopyridine exposure.

Waste Disposal[1]

-

Classification: Hazardous Organic Waste (Halogenated).

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

-

Prohibition: Do NOT dispose of down drains. The high halogen content (Br, Cl) makes it toxic to aquatic life (Predicted Aquatic Acute 1).

Part 5: Scientific Application (The "Whitepaper")

Orthogonal Reactivity & Regioselectivity

The structural uniqueness of 2-Amino-6-bromo-3,5-dichloropyridine lies in the electronic differentiation of its halogen substituents.[1]

-

The C6-Bromine: Located alpha to the pyridine nitrogen.[1][4] The inductive withdrawal of the nitrogen, combined with the better leaving group ability of Bromine (vs. Chlorine), makes this position highly susceptible to Oxidative Addition by Palladium(0).

-

The C3/C5-Chlorines: These positions are less reactive.[1] The C3-Cl is sterically crowded by the adjacent amino group and C4-H. The C5-Cl is electronically deactivated relative to the C6 position.[1]

Synthetic Workflow: Selective Coupling

This molecule allows for "iterative synthesis," where the C6 position is functionalized first, preserving the chlorides for later stages.

Experimental Example (Suzuki-Miyaura Coupling):

-

Reagents: 1.0 eq Substrate, 1.1 eq Aryl-Boronic Acid, 5 mol% Pd(PPh₃)₄, 2.0 eq Na₂CO₃.

-

Solvent: DME/Water (3:1).

-

Conditions: 80°C, 4 hours.

-

Outcome: Exclusive coupling at C6. The C3/C5 chlorides remain intact.

Caption: Kinetic selectivity workflow showing preferential C6-Br activation over C3/C5-Cl.

Critical Quality Attributes (CQA) for Research

When sourcing this material for synthesis, verify the following:

-

Regio-purity: Ensure <1% of the isomer (2-amino-5-bromo-3,6-dichloropyridine).[1] Isomers will fail downstream coupling steps.[1]

-

Water Content: Keep <0.5%. Water can quench sensitive organometallic catalysts used in subsequent steps.

References

-

PubChem. (n.d.).[3] Compound Summary: 6-Bromo-3,5-dichloropyridin-2-amine (CAS 105751-20-0).[1][5] National Library of Medicine. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyridin-2-amine derivatives hazard classification. (General class data applied for safety profiling). Retrieved from [Link]

Sources

- 1. 1060815-73-7|6-Bromo-3-chloropyridin-2-amine|BLD Pharm [bldpharm.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. 2-Amino-3,5-dichloro-6-methylpyridine | C6H6Cl2N2 | CID 1415863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 105751-20-0 CAS Manufactory [m.chemicalbook.com]

Strategic Utilization of Halogenated Aminopyridines in Drug Discovery

[1]

Core Directive: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the halogenated aminopyridine stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold is not merely a structural connector; it is a functional dynamo.[1] The 2-aminopyridine core mimics the hydrogen-bonding motif of the purine ring system (adenine), making it an indispensable pharmacophore for ATP-competitive kinase inhibitors (e.g., Crizotinib , Vemurafenib ).

However, the introduction of halogen atoms (F, Cl, Br, I) onto this ring transforms it from a simple binder into a tunable engine for drug properties. The halogen serves a dual purpose:

-

Physicochemical Modulator: It alters pKa, lipophilicity (LogP), and metabolic stability.[1]

-

Synthetic Handle: It enables late-stage diversification via orthogonal cross-coupling reactions.[1]

This guide provides a technical roadmap for exploiting these building blocks, moving beyond basic synthesis to expert-level manipulation.

Physicochemical Tuning: The Halogen Effect

The basicity of the pyridine nitrogen is a critical parameter for solubility and target binding (e.g., salt bridge formation). Unsubstituted 2-aminopyridine is moderately basic.[1] Introducing halogens systematically reduces this basicity through inductive electron withdrawal (-I effect), allowing medicinal chemists to fine-tune the pKa to optimize membrane permeability and reduce hERG channel liability (often associated with high basicity).

Table 1: Physicochemical Impact of Halogenation on the 2-Aminopyridine Core

Note: Values are approximate and solvent-dependent, intended to illustrate trends.

| Scaffold Structure | Substituent (X) | Approx. pKa (Pyridine N) | Electronic Effect | Synthetic Utility |

| 2-Aminopyridine | H | 6.86 | Reference | H-bond donor/acceptor |

| 2-Amino-3-X-pyridine | F | ~3.0 - 3.5 | Strong -I, +M | Metabolic block, H-bond modulation |

| 2-Amino-3-X-pyridine | Cl | ~3.6 | Moderate -I | Orthogonal coupling (slow) |

| 2-Amino-5-X-pyridine | Br | ~5.4 | Weak -I | Standard cross-coupling handle |

| 2-Amino-5-X-pyridine | I | ~5.6 | Weak -I | High reactivity (fast coupling) |

Key Insight: Halogenation at the C3 position (ortho to the ring nitrogen) causes a drastic drop in pKa compared to C5 substitution. This is due to the proximity of the electron-withdrawing group to the protonation site.

Synthetic Architecture & Regiocontrol

Synthesizing these blocks requires navigating the competing directing effects of the amino group (ortho/para directing) and the ring nitrogen (meta directing, but directs ortho-lithiation).

Direct Electrophilic Halogenation

The amino group strongly activates the pyridine ring.

-

Bromination/Iodination: Treatment with NBS or NIS typically yields the 5-halo product (para to amine) as the major isomer due to steric freedom and electronic activation.[1]

-

Chlorination: Often requires NCS or oxidative conditions (e.g., HCl/H2O2).[1]

The "Halogen Dance" Reaction

For accessing the elusive 3-position or rearranging substitution patterns, the Base-Catalyzed Halogen Dance (BCHD) is a powerful, expert-level technique. It involves the migration of a halogen atom to a thermodynamically more stable position upon treatment with a hindered base (e.g., LDA).

Mechanism:

-

Lithiation: LDA removes a proton ortho to the halogen (kinetic acidity).[1]

-

Migration: The halogen "dances" to the lithiated carbon, usually via an intermolecular mechanism where the lithiated species attacks the halogen of a non-lithiated molecule.

-

Result: Access to 2-amino-3-halopyridines from 2-amino-X-pyridines.[1]

Chemo-Orthogonality: Sequential Functionalization[2]

The true power of halogenated aminopyridines lies in orthogonal reactivity . The bond dissociation energy (C-I < C-Br < C-Cl) allows for sequential cross-coupling without protecting groups.[1]

The Golden Rule of Reactivity: Iodine > Bromine > Chlorine >> Fluorine[2]

A researcher can perform a Suzuki coupling at the C-I site at room temperature, leaving a C-Cl site intact for a subsequent Buchwald-Hartwig amination at elevated temperatures.

Experimental Protocol: Site-Selective Suzuki Coupling

Objective: Selective arylation of the C-I bond in the presence of a C-Br bond.

Substrate: 2-Amino-5-bromo-3-iodopyridine.[1] Reagents: Phenylboronic acid (1.1 equiv), Pd(dppf)Cl₂·DCM (5 mol%), K₂CO₃ (2.0 equiv). Solvent: 1,4-Dioxane/Water (4:1).[1]

Step-by-Step Methodology:

-

Preparation: In a glovebox or under active Ar flow, charge a reaction vial with 2-amino-5-bromo-3-iodopyridine (1.0 mmol, 299 mg), phenylboronic acid (1.1 mmol, 134 mg), and K₂CO₃ (2.0 mmol, 276 mg).

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.05 mmol, 41 mg). Note: This catalyst is chosen for its robustness and ability to facilitate coupling at lower temperatures, preserving the C-Br bond.

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vial with a septum cap.

-

Reaction: Stir vigorously at Room Temperature (25°C) for 4–6 hours.

-

Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (SiO₂).[1]

Why this works: The oxidative addition of Pd(0) into the C-I bond is exothermic and fast at RT. The C-Br bond requires higher activation energy (heat), ensuring >95% chemoselectivity.

References

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

-

Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057. Link

-

Schlosser, M. (2005).[1] The "Halogen Dance" - An uninvited but welcome guest.[1] Angewandte Chemie International Edition, 44(3), 376-393. Link

-

Lutz, M. R., et al. (2017).[1] Selective Cross-Coupling of Dihalogenated Heterocycles.[1] Accounts of Chemical Research, 50(9), 2222–2231. Link

-

Pfizer Inc. (2013).[1] Synthesis of Crizotinib.[1] US Patent 8,450,342.[1] Link

Strategic Sourcing & Technical Profile: 6-Bromo-3,5-dichloropyridin-2-amine

Topic: Suppliers and Price of High Purity 6-Bromo-3,5-dichloropyridin-2-amine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes landscape of medicinal chemistry, 6-Bromo-3,5-dichloropyridin-2-amine (CAS 105751-20-0) serves as a critical halogenated heterocyclic building block. Its unique substitution pattern—featuring a nucleophilic amino group flanked by electrophilic halogens—makes it an ideal scaffold for S_NAr (Nucleophilic Aromatic Substitution) and Suzuki-Miyaura cross-coupling reactions, particularly in the synthesis of kinase inhibitors and agrochemical actives.

This guide moves beyond simple catalog listings to provide a technical roadmap for sourcing, validating, and synthesizing this compound. We analyze the "Make vs. Buy" decision, expose common impurity profiles often missed in standard Certificates of Analysis (CoA), and provide a vetted supplier landscape.

Chemical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in downstream SAR (Structure-Activity Relationship) studies, the starting material must meet rigorous specifications. The presence of regioisomers in this scaffold is a common failure mode in early-stage scale-up.

| Property | Specification |

| IUPAC Name | 6-Bromo-3,5-dichloropyridin-2-amine |

| CAS Number | 105751-20-0 |

| Molecular Formula | C₅H₃BrCl₂N₂ |

| Molecular Weight | 241.90 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Water |

| Melting Point | 145–148 °C (Typical) |

| pKa (Calculated) | ~2.5 (Pyridine N), weakly basic due to halogen deactivation |

Critical Impurity Profile

-

Impurity A (Regioisomer): 4-Bromo-3,5-dichloropyridin-2-amine (Result of non-selective bromination).

-

Impurity B (Under-halogenated): 2-Amino-3,5-dichloropyridine (Incomplete reaction).

-

Impurity C (Over-halogenated): Perhalogenated pyridines.

Synthesis & Manufacturing Routes

Understanding the synthesis allows researchers to predict impurities and audit suppliers effectively. The synthesis of CAS 105751-20-0 is non-trivial due to the deactivating nature of the pyridine ring and the directing effects of the amino group.

Route A: The "Chlorination-First" Approach (Common Industrial Route)

This route starts with cheap 2-aminopyridine , proceeds to 2-amino-3,5-dichloropyridine , and attempts bromination at C6.

-

Challenge: The 3,5-dichloro intermediate is highly deactivated. Electrophilic bromination at C6 is sluggish and often requires forcing conditions or lithiation (e.g., n-BuLi/Br₂), which increases cost and safety risks.

Route B: The "Bromination-First" Approach (Recommended for High Purity)

This route starts with 2-amino-6-bromopyridine (commercially available or made from 2,6-dibromopyridine).

-

Mechanism: The amino group activates positions 3 and 5. Even with the bromine at C6, the C3 and C5 positions remain sufficiently nucleophilic for chlorination using NCS (N-Chlorosuccinimide).

-

Advantage: High regioselectivity.[1] The C3 and C5 positions are the only available activated sites.

Figure 1: Recommended synthetic pathway via chlorination of the 6-bromo precursor, minimizing regioisomeric impurities.

Quality Assurance & Validation Protocols

When sourcing this compound from a new supplier, a standard CoA is insufficient. You must validate the substitution pattern .

Protocol: Structural Validation via 1H-NMR

The target molecule has only one aromatic proton at the C4 position.

-

Solvent: DMSO-d₆.

-

Expectation: A sharp singlet around δ 8.0 – 8.2 ppm (deshielded by flanking chlorines).

-

Red Flag: If you see a doublet or multiple aromatic signals, the sample contains regioisomers (e.g., 4-bromo isomer) or starting material.

Protocol: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Detection: UV at 254 nm and 220 nm.

-

Pass Criteria: Main peak >97% area. No single impurity >0.5%.

Figure 2: Quality Control Decision Tree for incoming raw material validation.

Sourcing Landscape & Pricing Analysis

The market for CAS 105751-20-0 is tiered. It is not a commodity chemical (like pyridine) but a "Building Block" maintained by specialized catalog vendors and CROs.

Supplier Tiers

-

Tier 1 (Global Catalog): High reliability, higher price, fast shipping (Stock in US/EU).

-

Examples: BLD Pharm, Combi-Blocks, Finetech, Enamine.

-

-

Tier 2 (Aggregators): List product but drop-ship from China. Variable lead times.

-

Examples: MolPort, ChemSpace.

-

-

Tier 3 (Bulk Manufacturers): Direct Chinese manufacturers (requires audit).

-

Examples: Specialized pyridine manufacturers in Jiangsu/Shandong.

-

Estimated Pricing (2025/2026 Market Data)

| Quantity | Tier 1 Price (Est.) | Tier 3 Bulk Price (Est.) | Lead Time (Tier 1) |

| 1 g | $45 – $85 | N/A | 1–3 Days |

| 5 g | $150 – $250 | N/A | 1–3 Days |

| 25 g | $500 – $750 | $150 – $300 | 1–2 Weeks |

| 100 g | Inquiry ($1.5k+) | $500 – $900 | 2–3 Weeks |

| 1 kg | Inquiry | $2,500 – $4,000 | 4–6 Weeks |

Note: Prices are indicative and subject to raw material fluctuations (Bromine/Palladium costs).

Procurement Strategy: "Make vs. Buy"

-

< 10 Grams: BUY. The cost of reagents (NCS, Bromine), waste disposal, and time outweighs the purchase price. Use Tier 1 suppliers.

-

10g – 100g: BUY (Bulk Inquiry). Request quotes from 3 suppliers. Ask for a "pre-shipment sample" or CoA.

-

> 100g: MAKE or OUTSOURCE. If you have internal chemistry capacity, the synthesis from 2-amino-6-bromopyridine (Route B) is scalable and cost-effective.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 105751-20-0. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of 6-Bromo-3,5-dichloropyridin-2-amine

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of 6-Bromo-3,5-dichloropyridin-2-amine, a valuable intermediate in pharmaceutical and materials science research. The protocol details the regioselective electrophilic bromination of 2-amino-3,5-dichloropyridine using N-Bromosuccinimide (NBS). We delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step experimental procedure, and offer insights into process optimization and characterization. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for the preparation of this key building block.

Introduction and Scientific Overview

The targeted synthesis of polysubstituted pyridine derivatives is a cornerstone of modern medicinal chemistry and drug development. 6-Bromo-3,5-dichloropyridin-2-amine is a critical scaffold and intermediate used in the synthesis of a variety of bioactive molecules. Its unique substitution pattern—an electron-donating amine and three distinct halogen atoms—provides multiple points for further chemical modification.

The synthesis commences with the commercially available 2-amino-3,5-dichloropyridine. The primary chemical transformation is an electrophilic aromatic substitution. The key challenge in this synthesis is achieving high regioselectivity. The pyridine ring is inherently electron-deficient; however, the 2-amino group is a powerful activating group that directs incoming electrophiles to the ortho (position 3) and para (position 5) positions relative to itself. In this specific substrate, these positions are already occupied by chloro substituents. The next most favorable position for electrophilic attack is the other ortho position (position 6). This guide presents a protocol optimized for the selective bromination at this C-6 position.

The brominating agent of choice is N-Bromosuccinimide (NBS). NBS serves as a reliable and easily handled source of electrophilic bromine, providing a slow and controlled release of Br₂ in situ, which helps to minimize the formation of di-brominated byproducts.[1][2][3] The reaction is typically conducted in a suitable aprotic solvent to facilitate the reaction while minimizing side reactions.

Reaction Pathway and Mechanism

The bromination of 2-amino-3,5-dichloropyridine is a classic example of electrophilic aromatic substitution. The mechanism proceeds through the following key steps:

-

Generation of the Electrophile: N-Bromosuccinimide, in the presence of a trace amount of an acid catalyst (often HBr generated in situ), provides the electrophilic bromine species.

-

Nucleophilic Attack: The electron-rich pyridine ring, activated by the amino group, attacks the electrophilic bromine. The attack occurs preferentially at the C-6 position, which is para to the strongly activating amino group.

-

Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A base (such as the solvent or the succinimide anion) removes a proton from the C-6 position, restoring the aromaticity of the pyridine ring and yielding the final product, 6-Bromo-3,5-dichloropyridin-2-amine.

The strong activating and directing effect of the amino group at the C-2 position is the dominant factor controlling the regioselectivity of this reaction, favoring substitution at the C-6 position.[4]

Caption: Reaction pathway for the electrophilic bromination.

Quantitative Data and Reagent Summary

For a typical laboratory-scale synthesis, the following stoichiometry is recommended.

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| 2-amino-3,5-dichloropyridine | C₅H₄Cl₂N₂ | 163.01 | 1.0 | 10.0 | 1.63 g |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.05 | 10.5 | 1.87 g |

| Acetonitrile (ACN) | CH₃CN | 41.05 | - | - | 50 mL |

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified steps and conditions is crucial for achieving the desired outcome with high purity and yield.

4.1. Materials and Equipment

-

100 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thermometer or temperature probe

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Purification apparatus (recrystallization or flash chromatography)

4.2. Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2-amino-3,5-dichloropyridine (1.63 g, 10.0 mmol).

-

Add anhydrous acetonitrile (50 mL) to the flask.

-

Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) until the starting material is fully dissolved.

-

-

Addition of Brominating Agent:

-

Cool the solution to 0-5 °C using an ice-water bath.

-

Once the temperature is stable, add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over a period of 20-30 minutes. Causality Note: A slow, portion-wise addition is critical to maintain temperature control and prevent a rapid, exothermic reaction, which could lead to the formation of undesirable di-brominated byproducts.[5]

-

-

Reaction:

-

After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring at room temperature for 3-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The starting material should show a higher Rf value than the more polar product.

-

-

Work-up and Isolation:

-

Upon completion (as determined by TLC), quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining active bromine.

-

Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

-

Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4][6]

-

-

Purification:

-

Characterization:

-

The identity and purity of the final product, 6-Bromo-3,5-dichloropyridin-2-amine, should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and regiochemistry.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: To assess purity.

-

-

Process Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final product characterization.

Caption: Experimental workflow for the synthesis of 6-Bromo-3,5-dichloropyridin-2-amine.

Safety and Handling

-

N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Chlorinated Compounds: The starting material and product are chlorinated organic compounds. Handle with care and avoid inhalation or skin contact.

-

Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction. - Loss of product during work-up/purification. | - Extend reaction time and monitor by TLC. - Ensure pH is neutral to basic during extraction to prevent loss of the amine product into the aqueous layer. |

| Di-brominated byproduct | - Reaction temperature too high. - Rapid addition of NBS. - Excess NBS used. | - Maintain the reaction temperature at 0-5 °C during NBS addition. - Add NBS slowly and in small portions. - Use a precise amount of NBS (1.05-1.1 equivalents). |

| No Reaction | - Deactivated NBS. - Poor quality starting material. | - Use freshly opened or recrystallized NBS. - Verify the purity of the 2-amino-3,5-dichloropyridine by NMR or melting point. |

References

- Chen, J. et al. (2014). Synthetic method of 2-amino-3,5-dichloropyridine. Google Patents, CN104016908A.

-

Fox, B. A., & Threlfall, T. L. (1964). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 44, 34. doi:10.15227/orgsyn.044.0034. Available at: [Link]

-

Xia, N., & Taillefer, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. Available at: [Link]

- WO2019145177A1 - Bromination of pyridine derivatives. Google Patents.

-

Singh, R. et al. (2013). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Social Science and Technology. Available at: [Link]

-

Asymmetric, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

-

Wikipedia (n.d.). N-Bromosuccinimide. Wikipedia. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijssst.info [ijssst.info]

- 6. rsc.org [rsc.org]

- 7. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 8. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Regioselective Bromination of 3,5-Dichloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Brominated 3,5-Dichloropyridin-2-amines

3,5-Dichloropyridin-2-amine and its regioselectively brominated derivatives are pivotal building blocks in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. The introduction of a bromine atom at a specific position on the pyridine ring opens up a gateway for a multitude of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures with diverse biological activities. The precise control of the bromination position is therefore of paramount importance, as different isomers can exhibit vastly different pharmacological profiles.

This technical guide provides a comprehensive overview of the principles and protocols for the regioselective bromination of 3,5-dichloropyridin-2-amine, with a focus on achieving a high degree of selectivity for either the C4 or C6 position. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental procedures, and offer insights into the factors that govern the reaction's outcome.

Chemical Principles: Understanding Regioselectivity in a Substituted Pyridine Ring

The regioselectivity of electrophilic aromatic substitution on the 3,5-dichloropyridin-2-amine ring is a delicate interplay of the electronic and steric effects of the substituents.

-

The Activating Amino Group (-NH₂): The primary amino group at the C2 position is a potent activating group. Through resonance, it donates electron density to the pyridine ring, particularly at the ortho (C3 and C5) and para (C6) positions. This increased electron density makes these positions more susceptible to attack by an electrophile like a bromonium ion (Br⁺).

-

The Deactivating Chloro Groups (-Cl): The two chlorine atoms at the C3 and C5 positions are deactivating groups due to their inductive electron-withdrawing effect. However, they also possess lone pairs of electrons that can participate in resonance, directing incoming electrophiles to the ortho and para positions relative to themselves.

In the case of 3,5-dichloropyridin-2-amine, the C4 and C6 positions are both activated by the amino group (ortho and para, respectively). The C3 and C5 positions are already substituted. Therefore, the competition for bromination lies primarily between the C4 and C6 positions. The outcome of the reaction will be influenced by the specific reaction conditions, including the choice of brominating agent, solvent, and temperature.

Diagram of Directing Effects:

Caption: Directing effects on the 3,5-dichloropyridin-2-amine ring.

Protocols for Regioselective Bromination

The choice of brominating agent and reaction conditions is critical for achieving the desired regioselectivity. N-Bromosuccinimide (NBS) is a commonly employed reagent for the bromination of activated aromatic rings due to its milder nature compared to elemental bromine, which can lead to over-bromination and side reactions.

Protocol 1: General Procedure for Bromination with N-Bromosuccinimide (NBS)

This protocol provides a general framework for the bromination of 3,5-dichloropyridin-2-amine. The regioselectivity can be influenced by the choice of solvent and temperature.

Materials:

-

3,5-Dichloropyridin-2-amine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 3,5-dichloropyridin-2-amine (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous acetonitrile (approximately 10-20 mL per gram of substrate).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of NBS: Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.

-

Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the isomeric products.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is a solid, easy-to-handle source of electrophilic bromine. It provides a low, steady concentration of Br₂, minimizing side reactions.

-

Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that can facilitate the ionization of the N-Br bond in NBS, promoting the electrophilic substitution mechanism.

-

Low-Temperature Addition: Adding NBS at 0 °C helps to control the exothermicity of the reaction and can improve regioselectivity by favoring the kinetically controlled product.

-

Aqueous Work-up: The work-up procedure is designed to remove unreacted reagents, byproducts (succinimide), and acidic impurities.

Experimental Workflow Diagram:

Caption: General workflow for the bromination of 3,5-dichloropyridin-2-amine.

Quantitative Data and Comparison of Protocols

While specific high-yielding and highly regioselective protocols for 3,5-dichloropyridin-2-amine are not abundantly available in the public domain, data from analogous reactions and general principles of electrophilic aromatic substitution can guide our expectations. The following table summarizes expected outcomes based on different conditions.

| Brominating Agent | Solvent | Temperature (°C) | Expected Major Isomer | Expected Yield | Notes |

| NBS | Acetonitrile | 0 to RT | Mixture of C4 and C6 | Moderate to Good | The ratio of isomers can be sensitive to reaction time and temperature. |

| NBS | Dichloromethane | 0 to RT | Mixture of C4 and C6 | Moderate | Less polar solvent may lead to slower reaction rates. |

| Br₂ | Acetic Acid | RT | Likely a mixture, potential for over-bromination | Variable | Harsher conditions may lead to lower selectivity and the formation of di-brominated byproducts. |

Note: The actual yields and regioselectivity will need to be determined empirically for each specific set of reaction conditions.

Conclusion and Future Perspectives

The regioselective bromination of 3,5-dichloropyridin-2-amine is a challenging yet crucial transformation for the synthesis of valuable chemical entities. The protocols outlined in this guide, primarily utilizing N-bromosuccinimide, provide a solid foundation for researchers to approach this synthesis. Careful control of reaction parameters such as solvent and temperature is key to influencing the regiochemical outcome.

Future research in this area could focus on the development of more selective and efficient catalytic systems. The use of Lewis acids or other additives to modulate the reactivity of the brominating agent and the substrate could lead to protocols with enhanced control over the C4 versus C6 bromination. Furthermore, computational studies could provide deeper insights into the transition states of the reaction, aiding in the rational design of more selective bromination methods.

References

- At present, specific literature with detailed protocols and yields for the regioselective bromination of 3,5-dichloropyridin-2-amine is limited. The provided protocols are based on general methods for the bromination of substituted 2-aminopyridines. Researchers are encouraged to perform small-scale optimization studies to determine the ideal conditions for their specific application. For foundational knowledge on electrophilic aromatic substitution and directing group effects, standard organic chemistry textbooks are recommended.

Application Notes and Protocols for the Functionalization of the 6-Position in 3,5-dichloro-2-aminopyridine Scaffolds

Abstract

The 3,5-dichloro-2-aminopyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The targeted functionalization of its 6-position offers a critical vector for modulating potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic chemical manipulation of this specific C-H bond. It details two primary strategic approaches: functionalization via a pre-installed leaving group and direct C-H activation. For each strategy, this guide presents in-depth technical discussions, step-by-step experimental protocols, and the scientific rationale behind methodological choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Introduction and Strategic Overview

The 3,5-dichloro-2-aminopyridine scaffold presents a unique set of challenges and opportunities for regioselective functionalization. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution. Conversely, these features, combined with the directing capacity of the C2-amino group, create a distinct reactivity map that can be exploited for selective C6-functionalization.

The primary considerations for modifying the 6-position are:

-

Regioselectivity: The C6 proton is the most sterically accessible and is ortho to the directing amino group, making it a prime target for directed metalation. However, the C4 position is electronically activated by both flanking chlorine atoms, presenting a potential site for competing reactions under certain conditions.[1]

-

Substrate Reactivity: The inherent electronic properties of the starting material dictate the choice of reaction conditions. Palladium-catalyzed C-H activation and directed ortho-metalation (DoM) offer direct routes, while a more classical approach involves initial halogenation at C6 to install a leaving group for subsequent cross-coupling reactions.

This guide will detail two primary workflows for achieving C6 functionalization, providing both the strategic rationale and practical execution protocols.

Strategy A: Functionalization via a Pre-installed Leaving Group

This robust, two-step methodology first involves the regioselective installation of a halogen (typically iodine) at the C6 position. This creates a highly versatile intermediate, primed for a variety of well-established palladium-catalyzed cross-coupling reactions. This approach offers predictability and broad substrate scope for the coupling partner.

Step 1: Regioselective C6-Iodination

Scientific Rationale: Direct iodination of the electron-deficient pyridine ring requires an electrophilic iodine source. The 2-amino group, being an activating ortho-para director, strongly favors substitution at the C6 position over the electronically similar but sterically hindered C4 position. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this purpose.

Protocol 1: Synthesis of 2-Amino-3,5-dichloro-6-iodopyridine

-

Materials:

-

3,5-dichloro-2-aminopyridine (1.0 eq.)

-

N-Iodosuccinimide (NIS) (1.1 eq.)

-

Sulfuric acid (concentrated, catalytic amount)

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dichloro-2-aminopyridine (1.0 mmol, 163 mg).

-

Add anhydrous acetonitrile (5 mL) and stir until the starting material is fully dissolved.

-

Carefully add N-Iodosuccinimide (1.1 mmol, 247 mg) to the solution.

-

Add one drop of concentrated sulfuric acid to catalyze the reaction.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the desired 2-amino-3,5-dichloro-6-iodopyridine.

-

-

Self-Validation: The product can be characterized by ¹H NMR, where the disappearance of the C6-H proton signal and the appearance of a single aromatic proton signal confirms the reaction. Mass spectrometry will show the expected molecular ion peak for the iodinated product.

Step 2: Palladium-Catalyzed Cross-Coupling Reactions

With the 6-iodo intermediate in hand, a vast array of functionalities can be introduced using well-established palladium-catalyzed cross-coupling reactions.

Scientific Rationale: The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds. It utilizes a palladium catalyst to couple the organohalide with an organoboron species (e.g., a boronic acid or ester). The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos are highly effective for coupling with less reactive chloro-substituted heteroaryl halides.[2]

Sources

Scalable Synthesis Routes for 2-Amino-6-bromo-3,5-dichloropyridine: A Detailed Application Note and Protocol Guide

Abstract

This comprehensive guide details scalable and robust synthetic routes for the preparation of 2-Amino-6-bromo-3,5-dichloropyridine, a key building block in modern drug discovery and development. Two primary, field-proven strategies are presented: direct chlorination of 2-amino-6-bromopyridine and a Sandmeyer reaction approach starting from a diaminopyridine precursor. This document provides in-depth technical protocols, mechanistic insights, and critical analysis of scalability factors, aimed at researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, with an emphasis on scientific integrity, safety, and reproducibility.

Introduction: The Strategic Importance of 2-Amino-6-bromo-3,5-dichloropyridine

2-Amino-6-bromo-3,5-dichloropyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring an amino group for derivatization, a bromine atom for cross-coupling reactions, and two chlorine atoms for modulating electronic properties, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents.[1] The demand for efficient and scalable synthetic routes is driven by its role in the development of novel therapeutics, including kinase inhibitors and other targeted therapies. This guide provides a detailed examination of two effective synthetic strategies, outlining the rationale behind experimental choices to ensure both high yield and purity on a scalable basis.

Retrosynthetic Analysis and Strategy Selection

The design of a scalable synthesis requires careful consideration of starting material availability, reaction efficiency, and ease of purification. Two logical retrosynthetic disconnections for the target molecule are presented below, forming the basis of the detailed protocols in this guide.

Figure 1: Retrosynthetic approaches for 2-Amino-6-bromo-3,5-dichloropyridine.

Route 1: Synthesis via Direct Chlorination

This approach leverages the commercially available and relatively inexpensive starting material, 2-amino-6-bromopyridine.[2][3][4][5] The core of this strategy is the regioselective chlorination at the 3 and 5 positions of the pyridine ring.

Mechanistic Rationale

The electron-donating amino group at the 2-position activates the pyridine ring towards electrophilic aromatic substitution, directing the incoming electrophiles (in this case, chlorine) to the ortho (position 3) and para (position 5) positions. N-Chlorosuccinimide (NCS) is the chlorinating agent of choice for this transformation due to its milder reactivity and safer handling profile compared to gaseous chlorine, which is crucial for scalability. The reaction is typically conducted in an aprotic solvent like acetonitrile to ensure good solubility of the reactants.

Detailed Experimental Protocol

Materials:

| Reagent/Material | CAS Number | Molecular Weight | Quantity (Molar Eq.) |

| 2-Amino-6-bromopyridine | 19798-81-3 | 173.01 g/mol | 1.0 eq |

| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 g/mol | 2.2 eq |

| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 g/mol | 10 volumes |

Procedure:

-

Charge a suitable reaction vessel with 2-amino-6-bromopyridine and acetonitrile (10 volumes).

-

Stir the mixture at room temperature to obtain a clear solution.

-

Add N-chlorosuccinimide (2.2 equivalents) portion-wise over 30-60 minutes, monitoring the internal temperature. An initial exotherm may be observed.

-

Heat the reaction mixture to 50-60 °C and maintain for 4-8 hours.

-

Monitor the reaction progress by an appropriate analytical method (e.g., HPLC or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer in vacuo to yield the crude product.

-

Purify the crude material by column chromatography on silica gel or by recrystallization to afford 2-amino-6-bromo-3,5-dichloropyridine as a solid.

Scalability and Safety Considerations

-

Thermal Management: The portion-wise addition of NCS is critical on a larger scale to control the reaction exotherm. A jacketed reactor with efficient cooling is recommended.

-

Solvent Selection: Acetonitrile is a suitable solvent for this reaction, but its flammability must be considered in a plant setting.

-

Work-up: For large-scale operations, a continuous liquid-liquid extraction setup can improve efficiency and reduce solvent usage.

Route 2: Synthesis via Sandmeyer Reaction

This alternative strategy employs a Sandmeyer reaction on a 2,6-diamino-3,5-dichloropyridine precursor.[6] This route can offer excellent regioselectivity and may be advantageous if the diaminopyridine starting material is readily accessible or can be synthesized economically.

Mechanistic Rationale

The Sandmeyer reaction is a powerful transformation for converting an aromatic amino group into a variety of functionalities, including halogens.[6][7][8] The reaction proceeds in two key steps:

-

Diazotization: The primary amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt.[9][10]

-

Substitution: The resulting diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the displacement of the diazonium group with a bromide ion, releasing nitrogen gas.[6]

Figure 2: Key steps in the Sandmeyer reaction route.

Detailed Experimental Protocol

Materials:

| Reagent/Material | CAS Number | Molecular Weight | Quantity (Molar Eq.) |

| 2,6-Diamino-3,5-dichloropyridine | 22552-54-9 | 178.01 g/mol | 1.0 eq |

| Hydrobromic Acid (48%) | 10035-10-6 | 80.91 g/mol | 5 volumes |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | 1.1 eq |

| Copper(I) Bromide (CuBr) | 7787-70-4 | 143.45 g/mol | 0.2 eq (catalyst) |

Procedure:

-

Suspend 2,6-diamino-3,5-dichloropyridine in 48% hydrobromic acid (5 volumes) in a jacketed reactor and cool to 0-5 °C with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate vessel, dissolve copper(I) bromide (0.2 equivalents) in a minimal amount of 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10 °C. Effervescence (N₂ evolution) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction for completion by HPLC.

-

Carefully neutralize the reaction mixture with an aqueous solution of sodium bicarbonate or sodium hydroxide to pH 7-8.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography or recrystallization.

Scalability and Safety Considerations

-

Temperature Control: Strict temperature control is paramount during the diazotization step, as diazonium salts can be explosive at elevated temperatures. The use of a reliable cooling system is mandatory.

-

Reagent Addition: The slow, controlled addition of the sodium nitrite solution is critical to prevent a runaway reaction and the accumulation of unstable diazonium species.

-

Off-Gassing: The reaction releases nitrogen gas, which must be safely vented.

-

Waste Treatment: The aqueous waste stream will contain copper salts and needs to be treated appropriately before disposal.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Direct Chlorination | Route 2: Sandmeyer Reaction |

| Starting Material | 2-Amino-6-bromopyridine | 2,6-Diamino-3,5-dichloropyridine |

| Key Reagents | N-Chlorosuccinimide | NaNO₂, HBr, CuBr |

| Number of Steps | One step from precursor | One step from precursor |

| Typical Yield | 70-85% | 65-80% |

| Key Challenge | Potential for over-chlorination | Strict temperature control required |

| Scalability | Readily scalable with good thermal management | Scalable with specialized equipment for low-temperature reactions |

Conclusion

This application note has provided a detailed guide to two scalable and efficient synthetic routes for 2-Amino-6-bromo-3,5-dichloropyridine. The direct chlorination of 2-amino-6-bromopyridine offers a more straightforward approach, while the Sandmeyer reaction provides an excellent alternative with high regioselectivity. The choice between these routes will depend on factors such as the cost and availability of starting materials, and the specific capabilities of the production facility. By following the detailed protocols and considering the safety and scalability insights provided, researchers and drug development professionals can confidently produce this valuable intermediate for their discovery and development programs.

References

-

Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

-

Fox, B. A., et al. (1955). 2-Amino-5-bromopyridine. Organic Syntheses, 35, 7. [Link]

-

Kabri, Y., et al. (2010). One-Pot Chemoselective Bis(Suzuki–Miyaura Cross-Coupling): Efficient Access to 3,9-Bis[(hetero)aryl]-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives Under Microwave Irradiation. European Journal of Organic Chemistry, 2010(21), 4069-4081. [Link]

-

Chemistry LibreTexts. (2019). 17.3 Sandmeyer Reaction and Ullmann Coupling. [Link]

-

Organic Chemistry Portal. (2021). Sandmeyer Reaction. [Link]

-

University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

-

RSC Publishing. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry. [Link]

-

Shaanxi Bloom Tech Co., Ltd. (n.d.). 2-Amino-6-bromopyridine CAS 19798-81-3. [Link]

-

Dissertation on the Synthesis of 2-amino-6-bromopyridine. (n.d.). [Link]

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. Synthesis of 2-amino-6-bromopyridine - Dissertation [m.dissertationtopic.net]

- 3. 2-Amino-6-bromopyridine | 19798-81-3 [chemicalbook.com]

- 4. 2-Amino-6-bromopyridine | 19798-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2-氨基-6-溴吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Issues of 6-Bromo-3,5-dichloropyridin-2-amine in NMR Solvents

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Bromo-3,5-dichloropyridin-2-amine during NMR analysis. The methodologies outlined herein are designed to be systematic, scientifically grounded, and practical for immediate application in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-Bromo-3,5-dichloropyridin-2-amine not dissolving in deuterochloroform (CDCl3)?

A1: 6-Bromo-3,5-dichloropyridin-2-amine is a polar molecule due to the presence of the amino group and the nitrogen atom in the pyridine ring. Chloroform-d (CDCl3) is a solvent of relatively low polarity and may not be sufficient to dissolve this compound effectively.[1][2] Incomplete dissolution in CDCl3 is a common issue for polar organic molecules.[3]

Q2: What are the best initial deuterated solvents to try for this compound?

A2: For polar compounds like 6-Bromo-3,5-dichloropyridin-2-amine, it is advisable to start with more polar solvents.[1] Good starting choices include deuterated dimethyl sulfoxide (DMSO-d6), deuterated methanol (Methanol-d4), or deuterated acetone (Acetone-d6).[2][3]

Q3: I can see undissolved particles in my NMR tube. What should I do?

A3: Undissolved particles will lead to poor shimming, resulting in broad peaks and an overall low-quality spectrum.[3][4] It is crucial to have a homogeneous solution. If you observe solid particles, the compound is not sufficiently soluble in the chosen solvent. You should filter the solution to remove the undissolved material before proceeding with the NMR analysis, though this means your effective concentration will be lower than intended.[5][6] The best course of action is to find a more suitable solvent or use the techniques described in the troubleshooting guide below.

Q4: Can I simply heat the sample to improve solubility?

A4: Yes, heating the sample can often increase solubility. This is a common technique in variable temperature (VT) NMR experiments.[7][8] However, you must ensure that the temperature does not exceed the boiling point of your solvent and that your compound is thermally stable and does not decompose at elevated temperatures.[9]

In-Depth Troubleshooting Guide

This guide presents a systematic approach to resolving the solubility issues of 6-Bromo-3,5-dichloropyridin-2-amine for NMR analysis.

Logical Workflow for Troubleshooting Solubility Issues

Caption: A flowchart illustrating the systematic approach to troubleshooting solubility problems.

Initial Solvent Selection

The primary consideration for selecting an NMR solvent is the solubility of the analyte.[1] Given the polar nature of 6-Bromo-3,5-dichloropyridin-2-amine, a range of deuterated solvents with varying polarities should be considered.

| Deuterated Solvent | Polarity | Boiling Point (°C) | Key Considerations |

| Chloroform-d (CDCl3) | Low | 61.2 | Often a starting point, but may be unsuitable for this polar compound.[10] |

| Acetone-d6 | Medium | 56 | Good for many organic compounds, better polarity than CDCl3. |

| Methanol-d4 | High (Protic) | 65.4 | Good for polar compounds; the amine proton may exchange with deuterium.[1] |

| DMSO-d6 | High (Aprotic) | 189 | Excellent for dissolving polar compounds, but difficult to remove after analysis.[10][11] |

| Pyridine-d5 | Medium-High | 115 | Can be effective for nitrogen-containing compounds.[11] |

Experimental Protocol for Solvent Screening

-

Start Small: Weigh approximately 1-2 mg of 6-Bromo-3,5-dichloropyridin-2-amine into a small vial.

-

Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent.[12]

-

Agitation: Vigorously shake or vortex the vial for 1-2 minutes. Sonication can also be employed to aid dissolution.

-

Visual Inspection: Observe the solution against a bright background. If any solid particles remain, the compound is not fully soluble.[5]

-

Iterate: If solubility is poor, try the next solvent on the list, moving towards higher polarity.

Utilizing Co-Solvent Systems

If the compound is partially soluble in a low-polarity solvent but solubility is insufficient, or if a high-polarity solvent leads to peak broadening, a co-solvent system can be effective.[13]

Protocol:

-

Dissolve the compound in the solvent in which it is most soluble (e.g., DMSO-d6).

-

In a separate NMR tube, add the less polar solvent (e.g., CDCl3).

-

Transfer a small aliquot of the concentrated DMSO-d6 solution into the CDCl3. This often provides a clear, homogeneous sample.

Alternatively, adding a few drops of a high-polarity solvent like DMSO-d6 to a suspension of the compound in a lower-polarity solvent like CDCl3 can significantly improve solubility.[1]

Variable Temperature (VT) NMR for Enhanced Solubility

Increasing the temperature of the NMR experiment can enhance the solubility of a compound.[7][8]

Protocol:

-

Prepare the sample in a suitable solvent, even if solubility is incomplete at room temperature.

-

Use a robust NMR tube (e.g., Pyrex) to withstand temperature changes.[9]

-

In the NMR spectrometer software, incrementally increase the temperature (e.g., in 10°C steps) and monitor the dissolution of the solid.

-

Acquire the spectrum once the compound has fully dissolved.

Causality: Increasing the temperature provides the system with more thermal energy, which can overcome the lattice energy of the solid compound, favoring dissolution.

Advanced Strategy: Salt Formation

The basicity of the amino group and the pyridine nitrogen in 6-Bromo-3,5-dichloropyridin-2-amine allows for salt formation with an acid.[14][15] This can dramatically increase solubility in polar solvents.[16][17][18]

Protocol:

-

Suspend the compound in a polar protic solvent such as Methanol-d4 or D2O.

-

Add a small, stoichiometric amount of a deuterated acid, such as trifluoroacetic acid-d (TFA-d) or acetic acid-d4.

-

The formation of the corresponding salt should lead to complete dissolution.

Note: This method will alter the chemical shifts of the protons near the basic centers due to protonation.

Advanced Strategy: Chemical Derivatization

For particularly challenging cases, chemical derivatization of the primary amine can be considered. This involves reacting the amino group to form a more soluble derivative.

Example: Acetylation of the amine with acetic anhydride can increase solubility in some solvents.[19] This is an advanced technique that permanently modifies the compound and should be used as a last resort when the primary goal is to obtain a soluble analog for structural confirmation.

References

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). Retrieved from [Link]

-

Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13 C NMR - PNAS. (2007, July 10). Retrieved from [Link]

-

Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum - PMC. (n.d.). Retrieved from [Link]

-

How to Choose Deuterated NMR Solvents - Isotope Science / Alfa Chemistry. (2026, January 5). Retrieved from [Link]

-

Amino group acidity in aminopyridines and aminopyrimidines - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). Retrieved from [Link]

-

Variable Temperature NMR - YouTube. (2023, April 10). Retrieved from [Link]

-

Amino group acidity in aminopyridines and aminopyrimidines - Canadian Science Publishing. (n.d.). Retrieved from [Link]

-

Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations | Molecular Pharmaceutics - ACS Publications. (2021, October 26). Retrieved from [Link]

-

Two solvents, two different spectra - Aromatic Solvent Induced Shifts - Nanalysis. (2019, September 3). Retrieved from [Link]

-

¹H NMR spectra of the derivatization of racemic primary amine 2 a (red... - ResearchGate. (n.d.). Retrieved from [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (2025, January 8). Retrieved from [Link]

-

Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

-

Variable Temperature to Improve NMR Resolution - University of Ottawa NMR Facility Blog. (2014, March 6). Retrieved from [Link]

-

Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques - Books. (2019, November 12). Retrieved from [Link]

-

Variable Temperature NMR Experiments. (n.d.). Retrieved from [Link]

-

Variable Temperature NMR Experiments. (n.d.). Retrieved from [Link]

-

Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? | ResearchGate. (2015, September 15). Retrieved from [Link]

-

Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.). Retrieved from [Link]

-

How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol? (2021, January 14). Retrieved from [Link]

-

NMR solvent selection - that also allows sample recovery - BioChromato. (2018, December 7). Retrieved from [Link]

-

New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties - PubMed. (2022, December 16). Retrieved from [Link]

-

Classification of solvents used for NMR spectroscopy - ResearchGate. (n.d.). Retrieved from [Link]

-

Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties - MDPI. (2022, December 16). Retrieved from [Link]

-

RECORDS OF PHARMACEUTICAL AND BIOMEDICAL SCIENCES Strategies to Improve Solubility of Oral Drugs - SciSpace. (n.d.). Retrieved from [Link]

-

NMR Solvents - Isotope Science / Alfa Chemistry. (n.d.). Retrieved from [Link]

-

Why salt formation of weak acid increases the drug solubility? - ResearchGate. (2023, February 8). Retrieved from [Link]

-

Study of the Halogen Bonding between Pyridine and Perfluoroalkyl Iodide in Solution Phase Using the Combination of FTIR and 19F NMR - ResearchGate. (n.d.). Retrieved from [Link]

-

Crystal structures of 2-aminopyridine citric acid salts: C5H7N2 +·C6H7O7 − and 3C5H7N2 +·C6H5O7 3− - PMC. (n.d.). Retrieved from [Link]

-

NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PMC. (n.d.). Retrieved from [Link]

-

Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Retrieved from [Link]

-

Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals. (n.d.). Retrieved from [Link]

-

Chemical Compatibility Chart. (n.d.). Retrieved from [Link]

-

Chemical Compatibility Chart - Sterlitech. (n.d.). Retrieved from [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. Troubleshooting [chem.rochester.edu]

- 4. organomation.com [organomation.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 11. researchgate.net [researchgate.net]

- 12. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]

- 14. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 15. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 16. research.aston.ac.uk [research.aston.ac.uk]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

Optimizing temperature for regioselective halogenation of aminopyridines

Topic: Optimizing temperature for regioselective halogenation of aminopyridines Ticket ID: KB-AP-HALO-001 Status: Active Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Core Directive: The Thermal Landscape

Welcome to the Aminopyridine Halogenation Support Center. You are likely here because the 2-aminopyridine scaffold is electronically schizophrenic: the amino group (

Temperature is your primary lever to control three competing pathways:

-

N-Halogenation (Kinetic Trap): Attack on the exocyclic amine.

-

C5-Halogenation (EAS Preferred): The electronically favored para position relative to the amine.

-

C3-Halogenation (Sterically/Inductively Challenged): The ortho position, often requiring specific directing groups or high energy.

The Kinetic vs. Thermodynamic Rule[1]

- (Kinetic Control): Favors N-halogenation or C5-mono-halogenation . At these temperatures, the reaction lacks the energy to overcome the steric hindrance of the C3 position or the activation energy for di-halogenation.

- (Thermodynamic/Rearrangement): Promotes N-to-C rearrangement (Orton-like mechanism) and poly-halogenation (3,5-dihalo).

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose your specific experimental failure.

| Symptom | Probable Cause | Corrective Action |

| Product is N-Halogenated (e.g., N-bromoaminopyridine) | Temperature too low; insufficient activation energy for C-migration. | Increase Temp: Warm to RT or 40°C. Add Acid: Introduce catalytic TFA or |

| Mixture of Mono- (C5) and Di- (C3,5) products | Temperature too high; loss of kinetic selectivity. | Cool Down: Run the addition at -10°C to 0°C. Slow Addition: Add NBS/halogen source dropwise over 2 hours to keep local concentration low. |

| Low Yield / Unreacted Starting Material | Pyridine nitrogen is scavenging the electrophile (forming N-X complex). | Protect/Protonate: Run reaction in acidic media ( |

| Wrong Regioisomer (C3 instead of C5) | C3 is rarely favored under standard conditions. | Strategy Shift: Temperature alone won't fix this. You need a blocking group at C5 or a specific directing group (e.g., Zincke imine chemistry). |

Visualizing the Pathway (Mechanism)[2]

The following diagram illustrates the bifurcation between the Kinetic Trap (N-halo) and the Thermodynamic Product (C-halo), heavily influenced by temperature and acid catalysis.

Caption: Figure 1. Thermal and catalytic pathways in the bromination of 2-aminopyridine. Note that the N-bromo species can rearrange to the C5 product upon heating.

Standard Operating Procedures (SOPs)

SOP-A: Kinetic Control (Synthesis of 2-Amino-5-bromopyridine)

Target: High purity mono-halogenation.

-

Preparation: Charge a reactor with 2-aminopyridine (1.0 eq) and Acetonitrile (MeCN) (10 volumes).

-

Thermal Setpoint: Cool the solution to -5°C to 0°C .

-

Reagent Addition: Dissolve NBS (1.05 eq) in MeCN. Add this solution dropwise over 60-90 minutes .

-

Critical: Maintain internal temperature

. Exotherms here lead to di-bromination.

-

-

Reaction: Stir at 0°C for 2 hours. Monitor by HPLC.

-

Checkpoint: If N-bromo intermediate is observed (often distinct UV shift), allow to warm to 20°C to induce rearrangement.

-

-

Quench: Add aqueous

to quench unreacted bromine species.

SOP-B: Acid-Mediated Rearrangement (For Stubborn Substrates)

Target: Forcing C-halogenation when N-halogenation persists.

-

Preparation: Dissolve substrate in conc.

at 0°C .-

Why? Protonation of the pyridine nitrogen deactivates the ring slightly but prevents N-bromination of the amine, forcing the electrophile to the C5 position via standard EAS.

-

-

Addition: Add NBS (or

) portion-wise at 0-5°C . -

Digestion: Allow the mixture to warm to Room Temperature naturally.

-

Workup: Pour onto crushed ice and neutralize carefully with

(highly exothermic).

Frequently Asked Questions (FAQs)

Q: Why does lowering the temperature reduce the formation of the 3,5-dibromo impurity?

A: The activation energy (

Q: I am seeing a yellow precipitate immediately upon adding NBS. What is it? A: This is likely the N-bromo-succinimide complex or the N-bromoaminopyridine intermediate. Do not filter it. This is a "stored" reagent. Simply increasing the temperature to 40-50°C or adding a drop of acid (HBr/TFA) will usually trigger the rearrangement to the desired carbon-brominated product.